1-(Phenylsulphonyl)-5-cyano-2-iodo-7-azaindole

Description

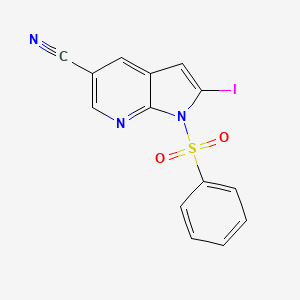

1-(Phenylsulphonyl)-5-cyano-2-iodo-7-azaindole is a heterocyclic compound featuring a 7-azaindole core substituted with a phenylsulphonyl group at position 1, a cyano group at position 5, and an iodine atom at position 2. The iodine atom, a heavy halogen, may influence binding affinity in biological systems due to its size and polarizability. This compound is of interest in medicinal chemistry, particularly in kinase inhibitor development, given the structural resemblance to bioactive azaindole derivatives .

Properties

IUPAC Name |

1-(benzenesulfonyl)-2-iodopyrrolo[2,3-b]pyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8IN3O2S/c15-13-7-11-6-10(8-16)9-17-14(11)18(13)21(19,20)12-4-2-1-3-5-12/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEWPFXDUZBRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8IN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801163855 | |

| Record name | 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801163855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227269-21-7 | |

| Record name | 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801163855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfonylation

-

Reagents : Benzenesulfonyl chloride (1.2–1.5 equivalents) and potassium carbonate (2.5 equivalents) in acetone.

-

Conditions : Reaction at 0°C for 1 hour, followed by reflux for 24 hours.

-

Yield : ~80–90% for 1-(phenylsulphonyl)-7-azaindole derivatives.

Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where the sulfonyl chloride reacts with the deprotonated nitrogen of the 7-azaindole core. The use of K₂CO₃ ensures mild basic conditions, preventing decomposition of sensitive intermediates.

Iodination at the 2-Position

Regioselective iodination at the 2-position is achieved using a two-step protocol from Source:

-

Deprotonation : Treatment with lithium diisopropylamide (LDA, 2.2 equivalents) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at -70°C.

-

Electrophilic Iodination : Addition of iodine (1.1 equivalents) to the lithiated intermediate, yielding 2-iodo-1-(phenylsulphonyl)-7-azaindole.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | -70°C |

| Reaction Time | 2 hours |

| Yield | 70% |

Steric and electronic effects of the phenylsulphonyl group direct iodination exclusively to the 2-position, as confirmed by NMR and X-ray crystallography.

Cyano Group Introduction at the 5-Position

The 5-cyano substituent is introduced via palladium-catalyzed cross-coupling or nucleophilic substitution. Source highlights a Suzuki-Miyaura coupling strategy for analogous azaindoles:

Alternative Method :

-

Nucleophilic Cyanation : Treatment with trimethylsilyl cyanide (TMSCN) and cesium fluoride (CsF) in DMSO at 80°C.

Purification and Characterization

Final purification involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water. Analytical data from Source and confirm structural integrity:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₈IN₃O₂S |

| Molecular Weight | 409.201 g/mol |

| Melting Point | 198–202°C (dec.) |

| Purity (HPLC) | ≥95% |

Challenges and Optimization

-

Iodination Selectivity : Competing reactions at the 3- and 4-positions are mitigated by the directing effect of the sulfonyl group.

-

Cyanation Efficiency : Pd/C-mediated reactions in water (Source) reduce catalyst costs but require stringent pH control.

-

Stability : The iodo substituent necessitates inert atmospheres to prevent oxidative degradation.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

1-(Phenylsulphonyl)-5-cyano-2-iodo-7-azaindole undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halide sources.

Oxidation and Reduction: The phenylsulphonyl group can undergo oxidation to form sulfone derivatives, while reduction reactions can convert it to sulfoxides or thiols.

Cyclization Reactions: The cyano group can participate in cyclization reactions to form fused ring systems, which are valuable in the synthesis of complex heterocycles.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

1-(Phenylsulphonyl)-5-cyano-2-iodo-7-azaindole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.

Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Industry: Used in the development of advanced materials, such as organic semiconductors and dyes, due to its electronic properties.

Mechanism of Action

The mechanism of action of 1-(Phenylsulphonyl)-5-cyano-2-iodo-7-azaindole involves its interaction with specific molecular targets. The phenylsulphonyl group can form strong interactions with protein active sites, while the cyano group and iodine atom can participate in hydrogen bonding and halogen bonding, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : The iodo substituent in the target compound increases molecular weight and polarizability compared to chloro or bromo analogs (e.g., 1-(Phenylsulphonyl)-6-chloro-2-iodo-5-azaindole). Iodine’s larger atomic radius may enhance hydrophobic interactions in biological systems but reduce solubility .

- Cyano Group: The 5-cyano group distinguishes the target compound from analogs like 1-(Phenylsulphonyl)-4-methyl-7-azaindole.

- Sulphonyl Group : Common to all phenylsulphonyl-substituted azaindoles, this group stabilizes the molecule against oxidative degradation and facilitates sulfonamide-mediated interactions with proteins .

Biological Activity

1-(Phenylsulphonyl)-5-cyano-2-iodo-7-azaindole is a synthetic compound belonging to the azaindole family, which has garnered interest due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

The molecular formula of this compound is . It features a complex structure that allows for diverse interactions with biological targets. The compound's unique features include:

- Iodine atom : Enhances reactivity and potential for biological interaction.

- Phenylsulphonyl group : May contribute to the compound's solubility and binding affinity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the azaindole core through cyclization reactions.

- Introduction of the cyano and iodo groups via halogenation and nucleophilic substitution methods.

- Sulphonylation to attach the phenylsulphonyl moiety.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antiviral domains.

Anticancer Activity

A study highlighted the cytotoxic effects of related 7-azaindole derivatives against various cancer cell lines. For instance, one analog demonstrated an IC50 value of against HOS cells, indicating potent activity (source: ). While specific data on this compound is limited, its structural similarities suggest potential efficacy in inhibiting cancer cell proliferation.

Antiviral Activity

Preliminary studies have suggested that azaindole derivatives can inhibit viral replication by targeting specific kinases involved in viral life cycles. For example, compounds that inhibit AAK1 (a kinase implicated in dengue virus infection) showed promising antiviral effects (source: ). This positions this compound as a candidate for further antiviral research.

Case Studies

Several studies have explored the biological activity of related compounds:

| Compound Name | Activity | IC50 Value (nM) | Cell Line |

|---|---|---|---|

| Analog P1 | Anticancer | 88.79 ± 8.07 | HOS |

| Compound 21b | Antiviral | Not specified | Huh7 (Dengue) |

These findings underscore the potential for this compound to serve as a lead compound for drug development targeting cancer and viral infections.

The proposed mechanism of action for compounds within this class often involves:

- Inhibition of kinase activity , disrupting cellular signaling pathways essential for cancer cell survival and viral replication.

- Induction of apoptosis , leading to programmed cell death in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Phenylsulphonyl)-5-cyano-2-iodo-7-azaindole, and how can reaction yields be improved?

- Methodological Answer : The synthesis of phenylsulphonyl-substituted heterocycles often involves coupling reactions under inert conditions. For example, phenylsulphonyl alkynes can react with nitriles in dry THF using BuLi at low temperatures (-78°C), followed by gradual warming to room temperature. Purification via column chromatography (silica gel, CHCl₃) typically yields products with ~37–52.5% efficiency . To improve yields, optimize stoichiometry, reaction time, and temperature gradients. Monitoring intermediates with TLC and using anhydrous solvents are critical for reproducibility.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Multi-modal characterization is essential. Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). ¹H/¹³C NMR resolves aromatic protons and sulfonyl/cyano substituents, while mass spectrometry confirms molecular weight. For example, phenylsulphonyl-triazine derivatives in related studies showed distinct NMR shifts for sulfonyl groups (δ 7.5–8.5 ppm) and nitrile carbons (δ ~120 ppm) . X-ray crystallography may further elucidate regiochemistry.

Advanced Research Questions

Q. How does the phenylsulphonyl group influence the electronic and steric properties of 7-azaindole derivatives in catalytic reactions?

- Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing moiety, directing electrophilic substitution to specific positions (e.g., C-3 or C-5 in azaindoles). Steric hindrance from the phenyl ring can limit accessibility to reactive sites. Computational DFT studies (not directly referenced in evidence) combined with experimental Hammett parameters could quantify electronic effects. Related studies on sulfonyl chalcones show enhanced binding to enzymes like COX-2 due to sulfonyl-mediated polarization .

Q. What strategies can resolve contradictions in biological activity data for sulfonamide-containing heterocycles?

- Methodological Answer : Inconsistent bioactivity data may arise from impurities, assay conditions, or solvent effects. For example, phenylsulphonyl ureas showed dual COX-2/5-LOX inhibition in vitro but varied in vivo due to metabolic stability . Validate purity via HPLC (>95%), standardize assays (e.g., enzyme kinetics under controlled pH/temperature), and compare IC₅₀ values across multiple cell lines. Use statistical tools (e.g., ANOVA) to assess significance.

Q. How can regioselectivity challenges during iodination or cyano-functionalization of 7-azaindoles be addressed?

- Methodological Answer : Iodination at C-2 in azaindoles is often achieved using NIS (N-iodosuccinimide) in DMF at 80°C. Cyano groups can be introduced via Pd-catalyzed cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄). Steric effects from the phenylsulphonyl group may necessitate directing/protecting groups. For instance, in triazine synthesis, BuLi-mediated deprotonation directs alkyne coupling to specific positions . Optimization requires screening catalysts (e.g., CuI for Sonogashira) and reaction times.

Q. What are the challenges in reconciling synthetic yield discrepancies between small-scale and large-scale reactions?

- Methodological Answer : Scale-up often reduces yields due to heat/mass transfer inefficiencies. For example, low-temperature BuLi reactions (-78°C) in THF may require specialized equipment for large batches. Reproducibility can be improved by maintaining strict temperature control (<-35°C during reagent addition) and inert atmospheres . Statistical process control (SPC) charts and Design of Experiments (DoE) help identify critical variables (e.g., stirring rate, solvent volume).

Q. How can researchers ensure reproducibility of pharmacological data when testing sulfonamide derivatives in disease models?

- Methodological Answer : Standardize in vitro/in vivo models (e.g., consistent cell passage numbers, animal strains). For enzyme inhibition assays, use positive controls (e.g., Celecoxib for COX-2) and validate results with orthogonal methods (e.g., Western blotting alongside activity assays). Address batch-to-batch compound variability via QC protocols (e.g., NMR purity checks). Open data practices, as advocated in clinical research, enhance transparency but require anonymization for patient-derived data .

Q. What safety protocols are critical for handling iodinated azaindoles in moisture-sensitive reactions?

- Methodological Answer : Iodinated compounds are light-sensitive and may release HI gas. Use argon-glovebox techniques for air-free synthesis, and quench reactions with saturated NH₄Cl to neutralize reactive intermediates . Personal protective equipment (PPE) and fume hoods are mandatory. For spills, employ adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent HI formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.